molecular formula C15H19N3O3 B2692246 5-oxo-N-(pyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide CAS No. 1421504-29-1

5-oxo-N-(pyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide

Cat. No. B2692246
CAS RN: 1421504-29-1
M. Wt: 289.335
InChI Key: UFDVYUVKQZEXSG-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Potential Applications

Antiallergic Activity : A study on antianaphylactic agents reported the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with significant antiallergic activity, highlighting the potential application of related structures in developing antiallergic medications. These compounds exhibited remarkable activity in antiallergic tests, with some being more potent than disodium cromoglycate, a known antiallergic drug (Nohara et al., 1985).

Biological Activity Prediction : Another study involved the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives from 5-oxopyrrolidine-3-carboxylic acids, predicting their biological activity. This research demonstrates the interest in pyrrolidine derivatives for potential therapeutic applications (Kharchenko et al., 2008).

Antibacterial Activity : Synthesis and evaluation of pyrazolopyridine derivatives revealed moderate to good antibacterial activity against various bacteria, suggesting the utility of such compounds in antimicrobial therapy (Panda et al., 2011).

Catalytic and Inhibitory Properties : Nanoparticles of manganese oxides were used as catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives. These compounds, along with their Mn(II) complexes, showed potent protease inhibitory effects, which could have implications in drug development for diseases involving protease activity (Shehab & El-Shwiniy, 2018).

properties

IUPAC Name

1-(oxan-4-yl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-14-8-11(10-18(14)13-3-6-21-7-4-13)15(20)17-12-2-1-5-16-9-12/h1-2,5,9,11,13H,3-4,6-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDVYUVKQZEXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(pyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide

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